molecular formula C8H8N2O2 B2951805 5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one CAS No. 57053-27-7

5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one

Cat. No. B2951805
CAS RN: 57053-27-7
M. Wt: 164.164
InChI Key: YVEUZDUSNOXNKN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Fungicidal Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrimidinamine derivatives, which can include compounds similar to “5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one”, have been studied for their fungicidal activity . These compounds are considered promising agricultural compounds due to their outstanding activity and unique mode of action .
  • Methods of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .
  • Results: The new compounds showed excellent fungicidal activity. Among these compounds, one specific derivative had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus the commercial fungicide tebuconazole (1.65 mg/L) .

Surfactant Use

  • Scientific Field: Industrial Chemistry
  • Application Summary: Amino acid-based surfactants, which can be derived from compounds like “5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one”, have been reviewed for their synthesis, chemistry, physicochemical properties, and industrial applications .
  • Methods of Application: The review includes the details of most of the available routes of synthesis for amino acid surfactants .
  • Results: The diverse routes of synthesis allow for extensive structural diversity in this class of surfactants, resulting in widespread tunable functionality in their physiochemical properties .

Pesticide Synthesis

  • Scientific Field: Agricultural Chemistry
  • Application Summary: Fipronil, a heavily substituted pyrazole-based heterocycle, is a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes . It is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .
  • Methods of Application: The synthesis of fipronil involves several steps, including halogenation, reaction with polar groups, diazotization, and reaction with cyanoalkyl propionate and ammonia .
  • Results: Fipronil is a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection .

Synthesis of Thieno[2,3-d]pyrimidines

  • Scientific Field: Organic Chemistry
  • Application Summary: An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones has been developed .
  • Methods of Application: The synthesis involves the use of reagents containing an active chloromethylene fragment .
  • Results: The method provides a new route for the synthesis of these complex heterocyclic compounds .

Synthesis of Pyrazolo[3,4-b]quinolinones

  • Scientific Field: Organic Chemistry
  • Application Summary: A green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .
  • Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
  • Results: The method resulted in excellent yield (84–98%) .

Synthesis of Pyrimidinamine Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
  • Methods of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
  • Results: The new compounds showed excellent fungicidal activity .

Safety And Hazards

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Future Directions

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Please note that this is a general guideline and the specific details may vary depending on the compound and the available information. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they may be able to provide you with access to these resources. If you have any other questions, feel free to ask!


properties

IUPAC Name

5-amino-6-methylfuro[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-4-7-6(2-3-12-7)8(11)10(5)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEUZDUSNOXNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CO2)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one

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